[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride
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Overview
Description
SB 772077B dihydrochloride: is a potent Rho-associated kinase (ROCK) inhibitor. It is an aminofurazan-based compound with significant inhibitory activity against ROCK1 and ROCK2, with IC50 values of 5.6 nM and 6 nM, respectively . This compound is known for its vasodilatory properties, making it a valuable tool in cardiovascular research .
Mechanism of Action
Target of Action
SB 772077B dihydrochloride is an aminofurazan-based Rho kinase (ROCK) inhibitor . It primarily targets ROCK1 and ROCK2 , with IC50 values of 5.6 nM and 6 nM respectively . ROCK1 and ROCK2 are serine/threonine kinases that play critical roles in various cellular processes such as cell motility, proliferation, and apoptosis.
Mode of Action
As a ROCK inhibitor, SB 772077B dihydrochloride binds to the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream targets . This inhibits the activity of ROCK1 and ROCK2, leading to changes in cell behavior.
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 affects several biochemical pathways. These kinases are involved in the regulation of actin cytoskeleton, cell adhesion, and motility through the phosphorylation of several substrates such as myosin light chain and LIM kinases . By inhibiting ROCK1 and ROCK2, SB 772077B dihydrochloride can affect these pathways and their downstream effects.
Pharmacokinetics
Its solubility in water and dmso suggests that it could be well-absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 772077B dihydrochloride involves multiple steps, starting with the preparation of the aminofurazan core. The key steps include:
Formation of the aminofurazan core: This involves the reaction of appropriate precursors under controlled conditions to form the aminofurazan ring.
Attachment of the imidazopyridine moiety: The aminofurazan core is then coupled with an imidazopyridine derivative through a series of condensation reactions.
Final coupling and purification: The final product is obtained by coupling the intermediate with a pyrrolidinamine derivative, followed by purification to achieve the desired purity
Industrial Production Methods: Industrial production of SB 772077B dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: SB 772077B dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the aminofurazan and imidazopyridine moieties .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups .
Scientific Research Applications
SB 772077B dihydrochloride has a wide range of applications in scientific research:
Cardiovascular Research: Due to its vasodilatory properties, it is used to study the regulation of blood pressure and vascular tone.
Cancer Research: As a ROCK inhibitor, it is used to investigate the role of ROCK signaling in cancer cell migration and metastasis.
Neuroscience: The compound is used to study the effects of ROCK inhibition on neuronal growth and regeneration.
Inflammation: It is used to explore the anti-inflammatory effects of ROCK inhibition in various inflammatory models.
Comparison with Similar Compounds
Fasudil: A well-known ROCK inhibitor used in clinical settings, but SB 772077B dihydrochloride exhibits more potent vasodilatory activity.
Uniqueness: SB 772077B dihydrochloride stands out due to its high potency and selectivity for ROCK1 and ROCK2. Its aminofurazan-based structure provides unique pharmacokinetic properties, making it a valuable tool for research applications .
Properties
IUPAC Name |
[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROPTGRSYJPJY-JZGIKJSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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